HAPC-Chol

説明

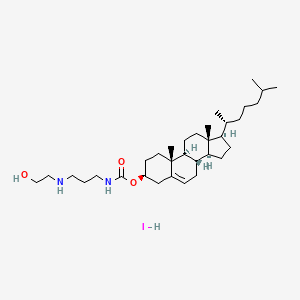

Structure

3D Structure of Parent

特性

分子式 |

C33H59IN2O3 |

|---|---|

分子量 |

658.7 g/mol |

IUPAC名 |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[3-(2-hydroxyethylamino)propyl]carbamate;hydroiodide |

InChI |

InChI=1S/C33H58N2O3.HI/c1-23(2)8-6-9-24(3)28-12-13-29-27-11-10-25-22-26(38-31(37)35-19-7-18-34-20-21-36)14-16-32(25,4)30(27)15-17-33(28,29)5;/h10,23-24,26-30,34,36H,6-9,11-22H2,1-5H3,(H,35,37);1H/t24-,26+,27+,28-,29+,30+,32+,33-;/m1./s1 |

InChIキー |

TVSRCEXZYNDQDH-SLJWVUDPSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCCNCCO)C)C.I |

異性体SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCCNCCO)C)C.I |

正規SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCCNCCO)C)C.I |

外観 |

Solid powder |

純度 |

>95% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

HAPC-Chol |

製品の起源 |

United States |

Ii. Synthetic Strategies and Structural Design Principles for Hapc Chol and Analogues

Methodologies for HAPC-Chol Synthesis

The synthesis of this compound involves a multi-step chemical process that strategically combines a cholesterol backbone with a designed cationic headgroup through a specific linker.

Precursor Compounds and Reaction Pathways

This compound, identified as cholesteryl (3-((2-hydroxyethyl)amino)propyl)carbamate hydroiodide, is synthesized from cholesterol as the primary hydrophobic precursor mdpi.comnih.govresearchgate.netresearchgate.netmedkoo.comcaymanchem.com. The formation of the carbamate (B1207046) linkage, characteristic of this compound, typically involves the reaction of a cholesterol derivative with an appropriate amine-containing moiety mdpi.comnih.gov. A common strategy for introducing a carbamate group involves an activated cholesterol intermediate, such as cholesteryl chloroformate mdpi.com. This intermediate can then react with an amine to form the carbamate bond. For this compound, the amine precursor would be a compound containing the 3-aminopropyl and 2-hydroxyethyl functionalities, such as N-(3-aminopropyl)-2-hydroxyethylamine or a similar protected derivative, which provides the "3-((2-hydroxyethyl)amino)propyl" part of the headgroup mdpi.commedkoo.comcaymanchem.com. The final step often involves the formation of the hydroiodide salt, contributing to the cationic nature of the compound mdpi.commedkoo.comcaymanchem.com.

Purification and Isolation Techniques in this compound Derivatization

Following synthesis, the purification and isolation of this compound and its derivatives are critical to ensure high purity and efficacy for their intended applications. Standard techniques widely employed in the purification of pharmaceutical compounds and lipids are applicable. These include various chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and column chromatography, which are essential for separating the desired product from unreacted starting materials, by-products, and impurities explorationpub.comjocpr.com. Recrystallization is also a common method for obtaining highly pure crystalline compounds researchgate.net. Solvent extraction, often involving biphasic systems like chloroform-methanol, is used to isolate lipids from reaction mixtures or biological samples readthedocs.io. The purity of the isolated compound is typically verified using analytical techniques such as HPLC with detectors like Charged Aerosol Detector (CAD), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry researchgate.net.

Comparative Analysis of this compound Structural Motifs

The functional properties of this compound as a cationic lipid are intrinsically linked to its distinct structural motifs: the cholesteryl core, the linker chemistry, and the cationic headgroup. Comparative studies with analogous cholesterol derivatives highlight the importance of each component in influencing molecular functionality.

Elucidation of Cholesteryl Core Modifications

The "cholesteryl" core of this compound signifies that the fundamental steroid structure of cholesterol is maintained, serving as the hydrophobic anchor of the molecule mdpi.comcaymanchem.com. The primary modification on this core is typically at the 3-beta position, where the carbamate linker is attached caymanchem.com. This strategic modification allows for the conjugation of various functional groups while leveraging cholesterol's inherent ability to strengthen lipid bilayer packing, decrease fluidity, and reduce permeability in vesicle-mediated drug delivery systems broadpharm.com. The intact sterol backbone provides the necessary lipophilicity and membrane-integrating properties crucial for forming stable liposomal structures acs.org.

Impact of Cationic Headgroup Design on Molecular Functionality

The cationic headgroup of this compound is characterized by a 3-((2-hydroxyethyl)amino)propyl moiety, which is protonated to form a hydroiodide salt mdpi.commedkoo.comcaymanchem.com. The design of this headgroup is critical for the compound's molecular functionality, particularly its ability to interact with negatively charged nucleic acids (like siRNA) and cell membranes polimi.it. The presence of a hydroxyethyl (B10761427) group within the cationic headgroup has been shown to enhance in vitro gene transfection efficiency of cationic liposomes researchgate.netniph.go.jp. This enhancement is attributed to the potential for hydrogen-bonding interactions between the lipid headgroups and the cell surface of biological membranes, which can improve gene delivery researchgate.net. Furthermore, the specific features of the headgroup, including its dimension and charge density, play a significant role in determining the stability of lipoplexes (cationic lipid-nucleic acid complexes), their interaction with the cell membrane, and their ability to escape endosomes, all of which are vital for successful gene delivery polimi.it.

Data Table: this compound and Related Cationic Cholesterol Derivatives

The following table summarizes key structural characteristics of this compound and two related cationic cholesterol derivatives, OH-Chol and OH-C-Chol, often used in comparative studies for gene delivery applications.

| Compound Name | PubChem CID | Linker Type | Cationic Headgroup Structure |

| Cholesteryl (3-((2-hydroxyethyl)amino)propyl)carbamate hydroiodide (this compound) | 101850576 | Carbamate | -((2-hydroxyethyl)amino)propyl |

| N-(2-(2-hydroxyethylamino)ethyl)cholesteryl-3-carboxamide (OH-Chol) | 101850577 | Amido | -((2-hydroxyethyl)amino)ethyl |

| Cholesteryl (2-((2-hydroxyethyl)amino)ethyl)carbamate (OH-C-Chol) | 101850578 | Carbamate | -((2-hydroxyethyl)amino)ethyl |

Iii. Formulation Science of Hapc Chol Based Lipoplexes and Lipid Nanoparticles

Rational Design of HAPC-Chol Containing Lipid Formulations

Optimization of this compound to Helper Lipid Ratios (e.g., this compound/DOPE)

The optimization of the ratio between this compound and helper lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), is critical for the formation of stable and efficient lipoplexes. This compound is frequently co-formulated with DOPE, with a common molar ratio for liposome (B1194612) preparation being 3:2 (this compound/DOPE) spandidos-publications.comspandidos-publications.comnih.govresearchgate.net. This specific ratio has been shown to yield cationic liposomes with sizes typically ranging from approximately 80 to 120 nm and zeta potentials between +42 and +55 mV spandidos-publications.com.

For the formation of this compound/DOPE lipoplexes with small interfering RNA (siRNA), an optimal charge ratio (+:-) of 7:1 (molar ratio of cationic lipid to siRNA phosphate) is often employed spandidos-publications.comspandidos-publications.comresearchgate.net. At this charge ratio, this compound lipoplexes have demonstrated potent suppression of luciferase activity in in vitro studies spandidos-publications.com. Furthermore, this compound-based lipoplexes have exhibited high gene silencing efficacies without inducing significant cytotoxicity, a favorable characteristic when compared to some conventional transfection reagents amazonaws.com. The resulting lipoplexes typically maintain sizes around 170-210 nm with polydispersity index (PDI) values of 0.24-0.28, and zeta potentials ranging from 21-40 mV mdpi.com.

Table 1: Characteristics of this compound Liposomes and Lipoplexes

| Formulation Type | Molar Ratio (this compound/DOPE) | Charge Ratio (+:-) (Lipid:siRNA) | Size (nm) (Mean ± SD) | Zeta Potential (mV) (Mean ± SD) | Polydispersity Index (PDI) | Reference |

| Cationic Liposomes | 3:2 | N/A | 80-120 | +42-55 | N/D | spandidos-publications.com |

| siRNA Lipoplexes | 3:2 | 7:1 | 170-210 | 21-40 | 0.24-0.28 | spandidos-publications.commdpi.com |

Incorporation of PEGylated Lipids in this compound Formulations

The incorporation of polyethylene (B3416737) glycol (PEG)-conjugated lipids into this compound formulations, a process known as PEGylation, is a common strategy to enhance the pharmacokinetic profile and stability of lipid nanocarriers. PEGylation aims to increase the molecular weight of the nanoparticles, prolong their circulation time in the bloodstream, and provide a steric shield that protects the encapsulated cargo from enzymatic degradation and recognition by the immune system, thereby reducing opsonization amazonaws.comjiaci.orgcaymanchem.com.

PEGylated cationic liposomes containing this compound are typically prepared by including PEG-distearoylphosphatidylethanolamine (PEG-DSPE), such as PEG2000-DSPE or PEG5000-DSPE, into the lipid formulation spandidos-publications.comnih.gov. These PEGylated this compound liposomes generally maintain desirable physical characteristics, with sizes ranging from approximately 90-110 nm (PDI 0.21-0.26) and zeta potentials of +35-47 mV nih.govmdpi.com. However, it has been observed that PEG modification, particularly at certain concentrations (e.g., 1-2 mol% PEG-lipid), can sometimes lead to a reduction or complete abolition of the gene silencing effect in vitro mdpi.comnih.gov. This phenomenon is often attributed to the "PEG dilemma" or "PEG palisade effect," where the dense PEG brush can hinder the interaction of the nanoparticles with cell membranes and subsequent cellular uptake researchgate.net.

The specific characteristics of the PEG chain, including its length (molecular weight) and surface density on the nanoparticle, significantly influence the biological performance of this compound formulations. Studies have incorporated different PEG chain lengths, such as PEG2000 and PEG5000, into this compound liposomal formulations nih.gov.

While longer PEG chains are generally associated with improved hydrophilicity and extended circulation times, they can also paradoxically decrease cellular uptake and transfection efficiency in certain contexts researchgate.netdovepress.com. For instance, increasing the molecular weight or surface density of PEG on nanoparticles can lead to reduced cellular accumulation by macrophages and an increase in blood circulation time dovepress.com. Research on this compound-based liposomes has indicated that increasing the amount of PEG2000-DSPE can inhibit the association of siRNA with the cationic liposomes, as evidenced by gel retardation assays researchgate.net. This suggests that the PEG layer can sterically hinder the binding of the nucleic acid payload.

Table 2: Physical Characteristics of PEGylated this compound Liposomes and Lipoplexes

| Formulation Type | PEG Type (mol%) | Size (nm) | Zeta Potential (mV) | PDI | Reference |

| This compound Liposomes | 1-3 mol% PEG2000-DSPE | 90-110 | +35-47 | 0.21-0.26 | nih.govmdpi.com |

| This compound Lipoplexes | 1-3 mol% PEG2000-DSPE | 170-210 | 21-40 | 0.24-0.28 | mdpi.com |

| This compound Liposomes | 1 mol% PEG5000-DSPE | 90-110 | +35-47 | 0.21-0.26 | nih.govmdpi.com |

| This compound Lipoplexes | 1 mol% PEG5000-DSPE | 170-210 | 21-40 | 0.24-0.28 | mdpi.com |

To overcome the limitations of passive targeting and enhance cellular specificity, PEGylated lipids can be functionalized with targeting ligands. Folate-PEG (FA-PEG) is a prominent example used to achieve active targeting to cells overexpressing the folate receptor (FR), which is often found on the surface of various tumor cells nih.govmdpi.comnih.govmdpi.comresearchgate.netnanosoftpolymers.com.

For this compound systems, FA-PEG-DSPE (e.g., FA-PEG2000-DSPE, FA-PEG5000-DSPE) can be incorporated at various molar percentages (e.g., 1-3 mol% for FA-PEG2000-DSPE and 1 mol% for FA-PEG5000-DSPE) nih.govmdpi.com. While non-functionalized PEGylation can diminish gene silencing in vitro, the addition of folate to the PEGylated this compound liposomes can restore this activity, regardless of the specific cationic lipid type used mdpi.comnih.gov. This restoration is attributed to the folate-mediated cellular uptake via FR-overexpression.

However, the optimal amount of FA-PEG-lipid for achieving selective gene silencing and efficient cellular uptake can vary depending on the specific cationic lipid in the formulation mdpi.comnih.gov. Despite the targeting ligand, formulations with an excessive positive charge can still lead to non-specific endocytosis, potentially diminishing the specific targeting effect of folate mdpi.com. Folate-PEG-modified this compound lipoplexes typically exhibit sizes around 170-210 nm and zeta potentials of 21-40 mV mdpi.com.

Table 3: Physical Characteristics of Folate-PEGylated this compound Liposomes and Lipoplexes

| Formulation Type | FA-PEG Type (mol%) | Size (nm) | Zeta Potential (mV) | PDI | Reference |

| This compound Liposomes | 1-3 mol% FA-PEG2000-DSPE | 90-110 | +35-47 | 0.21-0.26 | nih.govmdpi.com |

| This compound Lipoplexes | 1-3 mol% FA-PEG2000-DSPE | 170-210 | 21-40 | 0.24-0.28 | mdpi.com |

| This compound Liposomes | 1 mol% FA-PEG5000-DSPE | 90-110 | +35-47 | 0.21-0.26 | nih.govmdpi.com |

| This compound Lipoplexes | 1 mol% FA-PEG5000-DSPE | 170-210 | 21-40 | 0.24-0.28 | mdpi.com |

Influence of Co-lipids on this compound Lipoplex Architecture

Co-lipids play a crucial role in shaping the architecture, stability, and functionality of this compound lipoplexes and lipid nanoparticles. DOPE is a widely used helper lipid in this compound formulations spandidos-publications.comcaymanchem.commedkoo.comspandidos-publications.comnih.govresearchgate.net. Its conical shape and propensity to form hexagonal (HII) phases are thought to facilitate membrane fusion and endosomal escape, thereby enhancing the delivery of encapsulated nucleic acids into the cytosol lipidmaps.orgwindows.net.

Beyond helper lipids, cholesterol itself is a fundamental component in many LNP formulations, including those with this compound caymanchem.comnih.gov. Cholesterol influences the transition temperature and phase behavior of lipid bilayers, which is vital for the efficient release of the payload from LNPs into the cytoplasm nih.gov. Its incorporation helps to fill spaces between phospholipids, increasing the rigidity and stability of the lipid membranes and preventing leakage of the encapsulated cargo caymanchem.comnih.gov. Additionally, cholesterol contributes to reducing surface-bound proteins and opsonization, further improving the in vivo performance of the nanocarriers nih.gov.

Advanced Preparation Techniques for this compound Nanocarriers

For the formation of lipoplexes, the prepared cationic liposomes are typically combined with the nucleic acid payload (e.g., siRNA) at specific charge ratios. This mixing often involves vortexing, followed by an incubation period at room temperature to allow for the self-assembly of the lipoplexes spandidos-publications.comspandidos-publications.com.

While specific advanced techniques for this compound nanocarriers are often variations of established LNP and liposome preparation methods, these generally include high-energy dispersion methods. These can involve techniques such as high-pressure homogenization, high shear mixing, and sonication (ultrasound) mdpi.com. In these methods, lipid components are typically dissolved in an organic solvent, and the therapeutic cargo is dissolved in an aqueous solution. These two phases are then combined under controlled conditions, leading to the self-assembly of the lipid vesicles caymanchem.com. Subsequent filtration steps can be employed to achieve a desired particle size distribution caymanchem.com. The choice of preparation method is critical as it directly influences the resulting particle size, polydispersity, and encapsulation efficacy of the this compound nanocarriers caymanchem.com.

Ethanol (B145695) Injection Method for this compound Lipoplex Formation

The ethanol injection method is a widely utilized technique for the preparation of liposomes and lipoplexes, including those incorporating this compound. This method typically involves dissolving lipids, such as this compound and a helper lipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), in an ethanol solution. This lipid-ethanol solution is then rapidly injected into an aqueous phase, often containing the therapeutic payload (e.g., siRNA or mRNA), under controlled conditions. The rapid dilution of ethanol in the aqueous environment leads to the spontaneous self-assembly of lipids into vesicular structures.

For this compound, liposomes have been formulated with DOPE at a molar ratio of 1:1 using a modified ethanol injection method niph.go.jp. This approach has been shown to be effective in preparing cationic liposomes nih.gov. A modified ethanol injection (MEI) method has also been developed for preparing mRNA lipoplexes, where a lipid-ethanol solution containing cationic lipids, neutral helper lipids (like DOPE or cholesterol), and polyethylene glycol-cholesteryl ether (PEG-Chol) is mixed with an mRNA solution mdpi.com. While not exclusively this compound, this highlights the applicability of the method to cationic lipid-based systems. Cationic cholesterol derivative-based liposomes, including those composed of this compound/DOPE at a molar ratio of 3:2, are often prepared using such methods researchgate.net.

Thin-Film Hydration and Extrusion Techniques for this compound Liposomes

Thin-film hydration followed by extrusion is a foundational method for producing liposomes with controlled size and lamellarity. This technique begins with dissolving the lipids, including this compound, in an organic solvent. The solvent is then evaporated, usually under vacuum, to form a thin lipid film on the inner surface of a round-bottom flask springernature.comnih.gov. This film is subsequently hydrated with an aqueous buffer, leading to the formation of multi-lamellar vesicles (MLVs) springernature.com.

To achieve a more homogeneous population of smaller, unilamellar vesicles, the hydrated suspension undergoes extrusion through polycarbonate membranes with defined pore sizes springernature.comnih.gov. This mechanical shearing process reduces the particle size and improves the uniformity of the liposome suspension researchgate.netnih.gov. Cationic liposomes, which include this compound formulations, are frequently prepared using the thin-film hydration method researchgate.net. For instance, this compound/DOPE liposomes have been prepared using this technique nih.gov. Studies on other liposomes, such as those composed of DOTAP and cholesterol, demonstrate that a two-step extrusion process through 100 nm and 50 nm membranes can yield liposome nanoparticles with sizes of 60–70 nm plos.org. Lipid loss can occur during the resuspension and extrusion steps, though it may not substantially influence the target membrane composition nih.gov.

Microfluidic Approaches for Controlled this compound Nanoparticle Assembly

Microfluidic technologies offer a highly precise and scalable approach for the controlled assembly of lipid nanoparticles, including those that could incorporate this compound. These systems leverage microchannels to achieve rapid and reproducible mixing of lipid-ethanol solutions with aqueous solutions, facilitating the self-assembly of nanoparticles with narrow size distributions mdpi.comnih.gov.

In a typical microfluidic setup for lipid nanoparticle production, a lipid solution (containing cationic lipids like this compound, phospholipids, cholesterol, and PEGylated lipids dissolved in ethanol) is introduced into one inlet, while an aqueous solution (e.g., containing RNA in a buffer) enters another nih.gov. The precise control over flow rates and mixing conditions within the microchannels allows for fine-tuning of nanoparticle size, polydispersity index (PDI), and encapsulation efficiency nih.govinscinstech.com.cn. Microfluidic devices can produce small-sized lipid nanoparticles with a narrow size distribution compared to bulk-mixing methods nih.gov. Advanced microfluidic chips, such as those with anti-fouling lubricant coatings, enable continuous and robust manufacturing of RNA-lipid nanoparticles upenn.edu. While specific studies on this compound explicitly using microfluidics were not detailed, the general principles apply to cationic lipid-based nanoparticle assembly nih.gov.

Characterization of this compound Nanocarrier Physicochemical Properties

Thorough characterization of this compound-based nanocarriers is essential to ensure their quality, stability, and suitability for their intended application. Key physicochemical properties include morphology, particle size distribution, polydispersity, and electrostatic surface potential.

Morphological Analysis of this compound Liposomes and Nanoparticles

The morphological analysis of this compound liposomes and nanoparticles typically involves advanced imaging techniques such as Transmission Electron Microscopy (TEM) and Cryogenic Transmission Electron Microscopy (Cryo-TEM). These techniques allow for direct visualization of the nanocarriers' shape, lamellarity, and internal structure. Liposomes and lipid-based delivery systems, generally, exhibit a predominantly spherical morphology ijpsjournal.com. The uniformity in size and shape is indicative of a well-controlled encapsulation process ijpsjournal.com. The inclusion of cholesterol in lipid formulations, as is the case with this compound, can further stabilize these liposomes ijpsjournal.com. Studies on other lipid nanoparticles have shown that factors like the presence of dioleoylphosphatidylethanolamine (DOPE) can influence morphology, leading to bilamellar or multilamellar systems liposomes.canih.gov. Morphological structures of siRNA-ionizable lipid nanoparticles produced by microfluidics have been observed to be comparable to those produced by thermocycling technology using TEM and cryo-TEM researchgate.net.

Investigation of this compound Formulation Particle Size Distribution and Polydispersity

Particle size and its distribution, along with the polydispersity index (PDI), are critical parameters that influence the stability, biodistribution, and cellular uptake of nanocarriers researchgate.netnih.gov. Dynamic Light Scattering (DLS) is commonly used to determine these properties.

For this compound-based liposomes, reported sizes have been approximately 90–110 nm with a polydispersity index (PDI) ranging from 0.21 to 0.26 nih.gov. PEGylated this compound liposomes have shown sizes of approximately 90–120 nm spandidos-publications.com. A lower PDI value indicates a more homogeneous population of particles, which is generally desirable for consistent biological performance researchgate.net.

Table 1: Particle Size and Polydispersity Index of this compound Formulations

| Formulation Type | Size (nm) | Polydispersity Index (PDI) | Reference |

| This compound-based Liposomes | 90–110 | 0.21–0.26 | nih.gov |

| PEGylated this compound Liposomes | 90–120 | Not specified, but generally low for PEGylated systems | spandidos-publications.com |

Electrostatic Surface Potential (Zeta Potential) of this compound Formulations

The electrostatic surface potential, or zeta potential, of this compound formulations is a crucial indicator of their colloidal stability and interaction with biological components. Zeta potential measurements are typically performed using electrophoretic light scattering.

This compound is a cationic lipid, and thus this compound-based liposomes and lipoplexes typically exhibit a positive zeta potential. For this compound-based liposomes, zeta potentials have been reported to be approximately +35–47 mV nih.gov. PEGylated cationic this compound liposomes maintained positive zeta potentials, around +40–47 mV spandidos-publications.com. Cationic this compound liposomes without PEGylation showed zeta potentials of approximately +42–55 mV spandidos-publications.com. These positive surface charges are important for interaction with negatively charged cellular membranes and nucleic acids during lipoplex formation. The zeta potential is influenced by the composition and molecular structure of the liposomes, with factors like hydrophilic-lipophilic balance (HLB) and enthalpy of formation playing a role nih.gov.

Table 2: Zeta Potential of this compound Formulations

| Formulation Type | Zeta Potential (mV) | Reference |

| This compound-based Liposomes | +35–47 | nih.gov |

| PEGylated this compound Liposomes | +40–47 | spandidos-publications.com |

| Cationic this compound Liposomes (non-PEGylated) | +42–55 | spandidos-publications.com |

Iv. Self Assembly Dynamics and Membrane Interactions of Hapc Chol Systems

Thermodynamics of HAPC-Chol Integration within Lipid Architectures

However, based on the known behavior of cholesterol and other lipid components, the thermodynamic considerations for this compound's integration can be discussed in terms of general principles.

General Thermodynamic Principles of Lipid Integration:

The self-assembly of lipids into bilayers is largely driven by the hydrophobic effect, which involves the release of ordered water molecules surrounding the hydrophobic acyl chains of lipids when they coalesce, leading to an increase in the entropy of the water system quizlet.com. This favorable entropic contribution is a primary driving force for bilayer formation and the integration of hydrophobic molecules.

For cholesterol and similar sterols, their insertion into a lipid bilayer is an energetically favorable process. The free energy difference associated with the transfer of a single cholesterol molecule from an aqueous phase into a lipid bilayer depends on its final location, including its insertion depth and orientation within the bilayer nih.gov. The hydrophobic core of cholesterol typically buries itself within the hydrocarbon region of the bilayer, with its hydroxyl group protruding into the polar headgroup region, thereby avoiding an electrostatic desolvation penalty nih.gov. This transfer is mainly driven by favorable nonpolar contributions to the solvation free energy nih.gov.

Enthalpy-Entropy Compensation in Lipid-Membrane Interactions:

Interactions between lipids, including cholesterol and phospholipids, often exhibit enthalpy-entropy compensation nih.govnih.govnih.gov. This phenomenon means that a favorable change in enthalpy (e.g., due to specific attractive interactions) can be offset by an unfavorable change in entropy (e.g., due to increased ordering), or vice versa, resulting in a relatively small net change in Gibbs free energy nih.gov. For instance, the transfer of cholesterol from a phosphatidylcholine (POPC) membrane into a sphingomyelin (B164518) (SM)-containing membrane can be highly exothermic (enthalpy gain), but this gain is often largely compensated by a loss in entropy nih.gov.

Influence of Cationic Nature of this compound:

Hypothetical Thermodynamic Data for this compound Integration (Based on General Principles):

While direct data for this compound is unavailable, the integration of a cationic lipid into a membrane system would involve:

Gibbs Free Energy (ΔG): Expected to be negative, indicating a spontaneous integration into the lipid bilayer, driven by a combination of hydrophobic interactions and potentially favorable electrostatic interactions with specific lipid headgroups.

Enthalpy (ΔH): Could be exothermic (negative ΔH) if strong attractive interactions (e.g., electrostatic interactions between the cationic headgroup of this compound and anionic phospholipid headgroups, or hydrogen bonding) dominate.

Entropy (ΔS): The hydrophobic effect would contribute positively to entropy due to water release. However, ordering induced by specific electrostatic interactions or packing constraints could lead to a local decrease in entropy. The net entropic change would depend on the balance of these factors.

Without specific experimental or computational studies on this compound's thermodynamic integration, providing quantitative data tables would be speculative and fall outside the scope of scientifically accurate content. Research in this area would typically involve techniques such as isothermal titration calorimetry (ITC) to directly measure enthalpy changes, and analysis of partition coefficients across different membrane compositions and temperatures to derive free energy and entropy values nih.govresearchgate.net.

The thermodynamic integration of this compound into lipid architectures is expected to be a spontaneous process, driven by the hydrophobic effect and influenced by its cationic nature. The interplay between enthalpy and entropy contributions, including hydrophobic desolvation, electrostatic interactions, and packing effects, would determine its precise partitioning behavior and membrane localization. Further dedicated research is required to quantify these thermodynamic parameters specifically for this compound systems.

V. Research Applications of Hapc Chol in Nucleic Acid Delivery

HAPC-Chol as a Component in siRNA Delivery Systemsthis compound is frequently employed as a key cationic lipid in the formulation of lipoplexes for siRNA delivery, often in combination with helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE). This combination facilitates the efficient encapsulation and intracellular delivery of siRNA, leading to gene silencing.

Optimization of this compound Lipoplexes for Gene Silencing (in vitro studies)Optimization studies for this compound lipoplexes primarily focus on achieving maximal gene silencing efficacy in vitro. A critical parameter for effective siRNA delivery is the charge ratio (+:−) of the cationic lipid to the anionic siRNA. Research has shown that this compound/DOPE lipoplexes exhibit potent suppression of luciferase activity in MCF-7-Luc cells, with optimal gene silencing observed at charge ratios of approximately 5:1 to 7:1spandidos-publications.comfrontiersin.org.

Physicochemical characteristics of the lipoplexes, such as particle size and zeta potential, are crucial for their interaction with cells and subsequent delivery. For this compound-based lipoplexes (LP-HAPC) prepared at a 7:1 charge ratio, particle sizes typically range from 170 to 210 nm with a polydispersity index (PDI) of 0.24–0.28, and zeta potentials are approximately 21–40 mV nih.gov.

Further optimization involves the incorporation of polyethylene (B3416737) glycol (PEG) for improved stability and reduced aggregation. However, PEGylation can sometimes diminish gene silencing efficacy. For instance, modifying LP-HAPC with PEG2000-DSPE at concentrations above 2 mol% was found to abolish the gene silencing effect in vitro. Conversely, the inclusion of folate-PEG (FA-PEG) was shown to restore gene silencing activity, suggesting that targeted delivery can overcome the negative impact of PEGylation on transfection efficiency nih.gov.

Table 1: Optimized Physicochemical Properties and Gene Silencing Efficacy of this compound Lipoplexes

| Parameter | Value (this compound/DOPE Lipoplexes) | Reference |

| Optimal Charge Ratio (+:−) | 5:1 to 7:1 | spandidos-publications.comfrontiersin.org |

| Particle Size (nm) | 170–210 | nih.gov |

| Polydispersity Index (PDI) | 0.24–0.28 | nih.gov |

| Zeta Potential (mV) | 21–40 | nih.gov |

| Gene Silencing (% Knockdown) | >80% (Luciferase activity) | nih.gov |

Comparative Efficacy of this compound with Other Cationic Lipids in siRNA Transfectionthis compound's efficacy in siRNA transfection has been evaluated in comparison to other established cationic lipids and commercial transfection reagents in in vitro settings. Studies have demonstrated that LP-HAPC lipoplexes, alongside lipoplexes formulated with other cationic cholesterol derivatives such as N-(2-(2-hydroxyethylamino)ethyl)cholesteryl-3-carboxamide (OH-Chol) and cholesteryl (2-((2-hydroxyethyl)amino)ethyl)carbamate (OH-C-Chol), strongly suppress luciferase activity in KB-Luc cells, achieving greater than 80% knockdown compared to control siRNAnih.gov.

Furthermore, the gene silencing capability of this compound in inhibiting specific gene expression has been compared to commercial standards. LP-HAPC lipoplexes with polo-like kinase 1 (PLK1) siRNA significantly inhibited the expression of PLK1 mRNA, a result that was comparable to the efficacy observed with Lipofectamine RNAiMax, a widely used transfection reagent nih.gov. While other cationic lipids like 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) and 3β-(N-(N′,N′-dimethylaminoethane)-carbamoyl)cholesterol (DC-Chol) also exhibit strong gene silencing, their optimal formulation parameters and specific comparative data with this compound under identical conditions can vary spandidos-publications.comscirp.org. Generally, the inclusion of DOPE as a helper lipid with cationic lipids, including this compound, has been shown to enhance gene silencing efficacy nih.govscirp.org.

Table 2: Comparative In Vitro Gene Silencing Efficacy of this compound Lipoplexes

| Cationic Lipid/Reagent | Target Gene/Reporter | Cell Line | Gene Silencing (% Knockdown) | Reference |

| This compound/DOPE | Luciferase | KB-Luc | >80% | nih.gov |

| OH-Chol/DOPE | Luciferase | KB-Luc | >80% | nih.gov |

| OH-C-Chol/DOPE | Luciferase | KB-Luc | >80% | nih.gov |

| This compound/DOPE | PLK1 mRNA | KB cells | Significant inhibition | nih.gov |

| Lipofectamine RNAiMax | PLK1 mRNA | KB cells | Significant inhibition | nih.gov |

Impact of this compound on Intracellular siRNA Trafficking (in vitro studies)The successful delivery of siRNA by this compound lipoplexes is intricately linked to their intracellular trafficking, encompassing cellular uptake, endosomal escape, and subsequent release into the cytoplasm. Cationic lipoplexes, including those formed with this compound, typically interact electrostatically with the negatively charged cell membrane, leading to cellular uptake primarily via endocytosisnih.govliposomes.cauu.nl. This process can involve various endocytic pathways, such as clathrin-mediated endocytosis and macropinocytosis, depending on the lipoplex composition, size, surface charge, and the specific cell typenih.govmdpi.com.

Following internalization, lipoplexes are encapsulated within endosomes, which undergo progressive acidification. For the siRNA to exert its gene silencing effect, it must escape from these endosomal compartments into the cytoplasm, avoiding degradation in lysosomes uu.nlarxiv.org. Helper lipids like DOPE, commonly co-formulated with this compound, are believed to play a crucial role in this process by destabilizing the endosomal membrane nih.gov. This destabilization is thought to occur through the promotion of non-bilayer lipid structures, such as the inverted hexagonal (H(II)) phase, which facilitates the disruption of the endosomal membrane and the subsequent cytoplasmic release of the nucleic acid cargo liposomes.canih.gov. While cellular uptake is a prerequisite, studies indicate that high cellular association alone does not guarantee effective gene silencing, underscoring the critical importance of efficient endosomal escape for this compound-mediated siRNA delivery scirp.org.

This compound in Plasmid DNA and mRNA Delivery FormulationsWhile this compound is well-documented for its role in siRNA delivery, direct, specific in vitro studies focusing solely on this compound as a component in plasmid DNA (pDNA) or messenger RNA (mRNA) delivery formulations are not extensively detailed in the current literature. However, as a cationic cholesterol derivative, this compound shares structural and functional similarities with other cationic lipids and cholesterol derivatives that have been widely investigated for pDNA and mRNA delivery.

Evaluation of this compound Based Systems for Gene Expression (in vitro studies)The principle of using cationic lipids, including cholesterol derivatives, for pDNA and mRNA delivery is based on their ability to condense and protect negatively charged nucleic acids, forming lipoplexes that can be internalized by cells and promote gene expression. General studies on lipid nanoparticles (LNPs) for mRNA delivery often include an ionizable lipid, a helper lipid (like DOPE), and cholesterolfrontiersin.orguu.nldovepress.commdpi.com. Cholesterol, in these formulations, contributes to the stability of the lipid bilayer, helps in the preservation of the encapsulated material, and facilitates its delivery into the cell by altering membrane rigidityfrontiersin.orguu.nl.

Mechanistic Investigations of this compound Facilitated DNA/mRNA Entry into CellsThe mechanisms by which cationic lipids, including cholesterol derivatives, facilitate the entry of DNA and mRNA into cells are broadly understood to involve several key steps. These include:

Electrostatic Interaction and Complexation: Cationic lipids form electrostatic complexes (lipoplexes) with the negatively charged nucleic acids, condensing them and protecting them from enzymatic degradation liposomes.cauu.nlnih.gov.

Cellular Uptake: The positively charged lipoplexes interact with the negatively charged cell surface, leading to their internalization, primarily through endocytosis liposomes.cauu.nlmdpi.comnih.gov. This can involve clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis mdpi.com.

Endosomal Escape: Once inside the cell, the lipoplexes are enclosed within endosomes. For the nucleic acids to be functional, they must escape the endosomal compartment into the cytoplasm before being trafficked to lysosomes for degradation liposomes.cauu.nlarxiv.org. This crucial step is often facilitated by helper lipids like DOPE, which promote non-bilayer lipid structures (e.g., inverted hexagonal phase) at acidic endosomal pH, leading to membrane destabilization and fusion with the endosomal membrane liposomes.canih.gov. This "proton sponge effect," where protonation of cationic lipids in the acidic endosome leads to osmotic swelling and rupture, is a proposed mechanism for endosomal escape.

Cytoplasmic Release: Following endosomal escape, the nucleic acids are released into the cytoplasm, where they can access the cellular machinery for gene silencing (siRNA) or protein synthesis (mRNA/pDNA) liposomes.caarxiv.orgnih.gov.

Given that this compound is a cationic cholesterol derivative often formulated with DOPE, it is highly probable that its mechanism of facilitating DNA/mRNA entry into cells follows these general principles of cationic lipid-mediated nucleic acid delivery, involving efficient complexation, endocytic uptake, and subsequent endosomal escape.

Vi. Advanced Methodologies for Studying Hapc Chol Systems

Spectroscopic Techniques for HAPC-Chol Characterization in Formulations

Fourier Transform Infrared (FTIR) Spectroscopy is utilized to identify the functional groups present in this compound. The FTIR spectrum of cholesterol, a core component of this compound, displays characteristic peaks, including stretching vibrations of the -CH2 group around 2930 cm⁻¹ and the symmetrical -CH3 group at approximately 2865 cm⁻¹. plos.org The presence of a double bond (C=C) in the cholesterol ring structure can be observed at around 1651 cm⁻¹. researchgate.net Analysis of this compound formulations would involve monitoring these peaks to confirm the presence and structural integrity of the cholesterol moiety. Changes in the carbonyl (C=O) and phosphate (B84403) (PO₂⁻) bands in more complex formulations can indicate interactions with other lipids. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed structural information and quantification of this compound. Both 1D ¹H NMR and 2D ¹H-¹³C NMR are powerful for identifying and quantifying cholesterol and its derivatives in various samples. nih.gov The ¹H NMR spectrum of cholesterol shows unique, non-overlapping resonances at approximately 5.38, 3.55, and 0.70 ppm, which can be used for its unambiguous identification and quantification. nih.gov For this compound, additional signals corresponding to the hydroxyethyl (B10761427) aminoethyl linker would be expected and could be used to confirm the structure and purity of the compound.

Fluorescence Spectroscopy is employed to study the properties of this compound-containing systems, often by incorporating fluorescent probes. nih.gov This technique can provide information on the fluidity and phase behavior of lipid bilayers containing this compound. nih.gov The fluorescence emission spectra of probes sensitive to the polarity of their environment can reveal how this compound influences the lipid packing and organization within a nanocarrier. nih.gov

Dynamic Light Scattering (DLS) is a non-spectroscopic light-based technique crucial for determining the size distribution and stability of this compound nanoparticles in solution. For instance, lipoplexes containing cholesterol have been shown to form nanoparticles with sizes in the range of 106–118 nm. nih.gov

| Spectroscopic Technique | Information Obtained for this compound Systems | Typical Wavenumber/Chemical Shift/Wavelength |

| FTIR Spectroscopy | Identification of functional groups, structural integrity of the cholesterol moiety. | ~2930 cm⁻¹ (-CH₂), ~2865 cm⁻¹ (-CH₃), ~1651 cm⁻¹ (C=C) plos.orgresearchgate.net |

| NMR Spectroscopy | Detailed structural confirmation, purity assessment, and quantification. | ¹H NMR: ~5.38, 3.55, 0.70 ppm (cholesterol protons) nih.gov |

| Fluorescence Spectroscopy | Membrane fluidity, phase behavior, and interactions within formulations. | Dependent on the fluorescent probe used. |

| Dynamic Light Scattering | Particle size, size distribution, and formulation stability. | N/A |

Electron Microscopy for this compound Nanostructure Visualization

Electron microscopy techniques are paramount for the direct visualization of the morphology and ultrastructure of this compound nanocarriers, providing critical information that complements data from spectroscopic and light scattering methods.

Transmission Electron Microscopy (TEM) provides high-resolution, two-dimensional images of nanostructures. For this compound formulations, TEM can reveal the shape, size, and lamellarity (number of lipid bilayers) of nanoparticles. Cryogenic TEM (Cryo-TEM) is particularly valuable as it allows for the observation of the nanostructures in a vitrified, near-native state, preserving their hydrated morphology. nih.govtmc.edu Cryo-TEM studies on similar cholesterol-containing lipoplexes have revealed the formation of multilamellar spherical structures around 100 nm in size. nih.gov

Scanning Electron Microscopy (SEM) offers information about the surface topography and morphology of the nanoparticles. While less common for imaging the internal structure of liposomes, SEM can be useful for characterizing larger aggregates or dried formulations of this compound.

| Electron Microscopy Technique | Information Obtained for this compound Nanostructures | Key Features |

| Transmission Electron Microscopy (TEM) | High-resolution 2D images of nanoparticle morphology, size, and internal structure (lamellarity). | Requires staining or cryo-fixation. |

| Cryogenic TEM (Cryo-TEM) | Visualization of nanostructures in their native, hydrated state. nih.govtmc.edu | Avoids artifacts from dehydration and staining. |

| Scanning Electron Microscopy (SEM) | 3D-like images of the surface topography and shape of nanoparticles. | Best suited for dried samples and surface analysis. |

Advanced Live-Cell Imaging for Tracking this compound Nanocarrier Cellular Uptake and Intracellular Fate

Live-cell imaging techniques are essential for understanding the dynamic processes of how this compound nanocarriers interact with, enter, and traffic within living cells. These methods provide real-time spatial and temporal information that is critical for optimizing drug and gene delivery systems.

Confocal Laser Scanning Microscopy (CLSM) is a powerful tool for obtaining high-resolution, three-dimensional images of fluorescently labeled this compound nanocarriers within cells. By labeling the this compound formulation with a fluorescent dye, researchers can track its journey from the cell membrane to various intracellular compartments. mdpi.comresearchgate.net CLSM can be used to investigate the mechanisms of cellular uptake, such as endocytosis, and to observe the colocalization of the nanocarriers with specific organelles like endosomes and lysosomes. mdpi.com

Fluorescence Microscopy provides a more general overview of cellular uptake. researchgate.net Time-lapse fluorescence microscopy allows for the real-time tracking of the movement and fate of this compound nanocarriers within cells over extended periods. researchgate.net The combination of different fluorescent labels for the nanocarrier and various cellular organelles enables the study of the intracellular trafficking pathways.

| Live-Cell Imaging Technique | Information Obtained for this compound Nanocarriers | Key Features |

| Confocal Laser Scanning Microscopy (CLSM) | High-resolution, 3D imaging of cellular uptake and intracellular localization. mdpi.comresearchgate.net | Optical sectioning reduces out-of-focus blur. |

| Fluorescence Microscopy | Real-time tracking of nanocarrier movement and fate within cells. researchgate.netresearchgate.net | Allows for long-term observation of dynamic processes. |

Quantitative Assays for Gene Silencing and Expression in this compound Transfection Studies

To evaluate the efficacy of this compound as a gene delivery vector, particularly for RNA interference (RNAi), a variety of quantitative assays are employed to measure the extent of gene silencing or changes in gene expression.

Quantitative Polymerase Chain Reaction (qPCR) , specifically reverse transcription qPCR (RT-qPCR), is the gold standard for quantifying mRNA levels of a target gene. oaepublish.comresearchgate.net Following transfection of cells with siRNA formulated with this compound, RT-qPCR can be used to precisely measure the reduction in the target mRNA, thereby providing a direct measure of gene silencing efficiency. rsc.org

Luciferase Reporter Assays are a common and sensitive method for quantifying gene silencing. nih.govgenecopoeia.comscience.gov In this assay, cells are co-transfected with a plasmid expressing a reporter gene (e.g., firefly luciferase) that contains the target sequence for the siRNA, along with the this compound/siRNA formulation. The level of gene silencing is determined by measuring the reduction in luciferase activity. rsc.org Studies with cholesterol-modified siRNAs have demonstrated significant, concentration-dependent reductions in luciferase expression. rsc.org

Flow Cytometry can be used to quantify gene expression at the single-cell level. mdpi.com If the target gene product is a fluorescent protein, such as Green Fluorescent Protein (GFP), flow cytometry can measure the decrease in fluorescence intensity in a population of cells following transfection with this compound/siRNA. This provides data on the percentage of cells effectively transfected and the degree of protein knockdown. nih.gov

Western Blot Analysis is a technique used to detect and quantify the levels of a specific protein. researchgate.net Following transfection with this compound/siRNA, Western blotting can be used to measure the reduction in the amount of the target protein, providing a direct assessment of gene silencing at the protein level. researchgate.net

| Quantitative Assay | Principle | Information Obtained | Example Application |

| RT-qPCR | Measures mRNA levels of a target gene. oaepublish.com | Quantifies the degree of mRNA knockdown. | Determining the percentage reduction of a target mRNA after this compound/siRNA treatment. rsc.org |

| Luciferase Reporter Assay | Measures the activity of a reporter enzyme linked to the target gene sequence. nih.govscience.gov | Quantifies functional gene silencing. | Assessing the IC50 of this compound/siRNA formulations. rsc.org |

| Flow Cytometry | Measures fluorescence intensity of individual cells. mdpi.com | Quantifies protein knockdown in a cell population. | Measuring the reduction of GFP expression in cells transfected with this compound/siGFP. nih.gov |

| Western Blot | Detects and quantifies specific proteins. researchgate.net | Confirms gene silencing at the protein level. | Visualizing the decrease in a target protein band after this compound/siRNA transfection. researchgate.net |

Vii. Future Directions and Emerging Research Avenues for Hapc Chol

Exploration of Novel HAPC-Chol Derivatives with Enhanced Properties

The efficacy of cationic lipids in gene delivery is significantly influenced by their molecular structure, including the linker and head group citeab.com. This compound, possessing a hydroxyethyl (B10761427) group in its cationic head, has shown effective siRNA transfection activity citeab.comciteab.com. Future research will likely focus on synthesizing novel this compound derivatives by systematically modifying its chemical structure to optimize key properties such as stability, targeting specificity, encapsulation efficiency, and cellular uptake mechanisms.

For instance, studies comparing this compound with other cholesterol derivatives like N-(2-(2-hydroxyethylamino)ethyl)cholesteryl-3-carboxamide (OH-Chol) and cholesteryl (2-((2-hydroxyethyl)amino)ethyl)carbamate (OH-C-Chol) have highlighted the importance of the cationic lipid type in achieving efficient gene silencing citeab.comresearchgate.netlipidmaps.org. Further modifications could involve altering the length or branching of the alkyl chains, introducing different types of linkers (e.g., cleavable or pH-sensitive), or incorporating additional functional groups to enhance endosomal escape or reduce off-target interactions. Such explorations aim to develop derivatives with improved performance profiles for diverse therapeutic applications.

Integration of this compound in Multifunctional Nanocarriers

This compound is already a component of lipoplexes, often combined with DOPE to enhance transfection efficiency by facilitating endosomal membrane destabilization citeab.com. A significant future direction involves integrating this compound into more complex, multifunctional nanocarriers. These advanced systems aim to overcome current delivery challenges by combining multiple functionalities within a single platform, such as targeted delivery, controlled release, and improved stability in biological environments.

Current research has explored the PEGylation of this compound-based liposomes using DSPE-PEG2000 to reduce aggregation and improve systemic circulation, although high PEGylation can sometimes inhibit cellular uptake nih.govnih.govwikipedia.org. However, the addition of targeting ligands, such as folate (FA-PEG2000-DSPE), can restore gene silencing activity by enabling receptor-mediated uptake in specific cell types, such as folate receptor-overexpressing tumor cells researchgate.netnih.govwikipedia.org.

Table 1: Characteristics and Gene Silencing Efficacy of this compound-based Liposomes and Lipoplexes nih.govwikipedia.org

| Formulation Type | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Gene Silencing Efficacy (Luciferase Activity Suppression) | Key Observation |

| LP-HAPC (Liposomes) | 90–110 | 0.21–0.26 | +35–47 | N/A | Baseline liposome (B1194612) characteristics |

| LP-HAPC/siRNA (Lipoplexes, 7:1 charge ratio) | 170–210 | 0.24–0.28 | +21–40 | Potent suppression | Effective siRNA delivery |

| LP-HAPC + 2 mol% PEG2000-DSPE | N/A | N/A | N/A | Abolished | PEGylation can hinder gene silencing |

| LP-HAPC + 2 mol% FA-PEG2000-DSPE | N/A | N/A | N/A | Strong suppression | Folate-targeting restores efficacy |

Future multifunctional nanocarriers could incorporate this compound with:

Stimuli-responsive elements: Polymers or lipids that respond to internal (pH, enzymes, redox potential) or external (light, magnetic fields) stimuli to trigger cargo release at the target site.

Imaging agents: Fluorescent dyes or nanoparticles for real-time tracking and visualization of the nanocarriers in vivo.

Co-delivery of multiple therapeutics: Encapsulating this compound with other drugs (e.g., chemotherapy agents, small molecules) to achieve synergistic therapeutic effects.

Computational Modeling and Simulation of this compound Interactions and Assembly

Computational modeling and simulation are becoming indispensable tools in drug delivery system design, offering insights into molecular interactions and self-assembly processes that are difficult to observe experimentally wikipedia.orgwikipedia.orggoogleapis.comwikipedia.orgumich.edu. For this compound, computational approaches can play a crucial role in:

Predicting self-assembly: Simulating how this compound molecules interact with each other and with helper lipids (like DOPE) to form liposomes or lipoplexes, predicting their size, shape, and stability.

Optimizing formulation: Using molecular dynamics simulations to understand the behavior of this compound within lipid bilayers, including its orientation, packing, and interaction with nucleic acids. This can help optimize the molar ratios of this compound to helper lipids and other components for maximal encapsulation and stability.

Understanding biological interactions: Modeling the interactions of this compound-based nanocarriers with cellular membranes, endosomal compartments, and intracellular proteins to elucidate mechanisms of cellular uptake and endosomal escape. This can guide the rational design of derivatives with improved bioavailability and reduced off-target effects.

By leveraging computational tools, researchers can accelerate the development cycle of this compound-based delivery systems, predicting optimal designs before costly and time-consuming experimental synthesis and testing.

This compound in Next-Generation Gene Editing Delivery Systems

This compound's established role in delivering siRNA for gene silencing positions it as a promising candidate for next-generation gene editing delivery systems. Gene editing technologies, such as CRISPR-Cas9, rely on the efficient and precise delivery of nucleic acids (e.g., guide RNA (gRNA) and messenger RNA (mRNA) encoding Cas9 protein) into target cells nih.govnih.govciteab.com.

Lipid nanoparticles (LNPs) are already recognized as effective delivery vehicles for CRISPR-Cas9 components, particularly for targeting hepatocytes in the liver nih.govnih.govciteab.com. Given this compound's cholesterol backbone and cationic nature, it shares structural and functional similarities with lipids used in current LNP formulations for gene editing. Future research will explore:

Delivery of CRISPR-Cas9 components: Investigating this compound's ability to encapsulate and deliver mRNA, gRNA, or ribonucleoprotein (RNP) complexes for precise gene editing.

Targeted gene editing: Developing this compound-based nanocarriers with specific targeting ligands to deliver gene editing machinery to particular cell types or tissues, enhancing specificity and minimizing off-target editing in vivo.

Enhanced endosomal escape: Optimizing this compound formulations to ensure efficient release of gene editing cargo from endosomes into the cytoplasm, a critical step for successful gene editing.

The continued development of this compound and its derivatives holds significant potential for advancing the field of nucleic acid therapeutics, particularly in the realm of gene editing, by providing efficient and versatile delivery platforms.

Viii. Concluding Perspectives on Hapc Chol Research Contribution

Summary of Key Academic Contributions of HAPC-Chol Research

A central academic contribution of this compound research lies in its effective application as a cationic lipid in liposomal formulations for small interfering RNA (siRNA) delivery and subsequent gene silencing Current time information in Burleigh County, US.wikipedia.orgnih.govfishersci.seuni.luciteab.comnih.govnih.govciteab.comwikipedia.org. This compound is frequently combined with helper lipids such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) to form lipoplexes Current time information in Burleigh County, US.wikipedia.orgnih.govfishersci.seuni.lunih.govciteab.comguidetopharmacology.org.

Studies have demonstrated the robust in vitro efficacy of this compound-based lipoplexes in suppressing target gene expression. For instance, these formulations have been shown to efficiently silence genes in MCF-7 cells in luciferase assays without compromising cell viability wikipedia.orgnih.govfishersci.seuni.lunih.govciteab.com. Beyond in vitro settings, this compound has also proven effective in vivo, facilitating siRNA delivery into mice following intravenous injection, with observed accumulation primarily in the lungs wikipedia.orgnih.govuni.luwikipedia.org.

A notable area of investigation involves the modification of this compound-containing liposomes with folate (FA)-polyethylene glycol (PEG) for targeted delivery to tumor cells that overexpress the folate receptor (FR) Current time information in Burleigh County, US.fishersci.seciteab.comnih.govciteab.comguidetopharmacology.org. This modification has been crucial in restoring gene-silencing activity in tumor cells, especially in cases where PEGylation alone might diminish the effect fishersci.seciteab.com. Research indicates that the optimal molar content of DSPE-PEG2000-FA can be influenced by the cationic lipid structure, with this compound-based liposomes showing significantly increased suppression of luciferase activity when the DSPE-PEG2000-FA content was optimized to 2 mol% Current time information in Burleigh County, US.guidetopharmacology.org.

Physicochemical characterization of this compound-based liposomes (LP-HAPC) reveals sizes typically ranging from approximately 90–110 nm with polydispersity indices (PDI) between 0.21–0.26, and positive zeta potentials of around +35–47 mV citeab.com. When forming lipoplexes, their sizes are approximately 170–210 nm with PDI values between 0.24–0.28, and zeta potentials of about 21–40 mV citeab.com. These characteristics are crucial for their stability and interaction with biological systems.

Furthermore, folate-containing lipoplexes incorporating this compound have exhibited synergistic antineoplastic effects on KB cells both in vitro and in vivo (xenografts), leading to a significant inhibition of KB cells after treatment, with one study reporting 71% inhibition guidetopharmacology.org. This highlights their potential in targeted therapeutic applications.

Table 1: Physicochemical Characteristics of this compound Liposomes and Lipoplexes

| Formulation Type | Size (nm) (Approximate) | Polydispersity Index (PDI) (Approximate) | Zeta Potential (mV) (Approximate) | Reference |

| LP-HAPC (Liposomes) | 90–110 | 0.21–0.26 | +35–47 | citeab.com |

| This compound Lipoplexes | 170–210 | 0.24–0.28 | +21–40 | citeab.com |

Unaddressed Challenges and Future Opportunities in this compound Studies

Despite the promising academic contributions, several challenges remain in this compound research, presenting opportunities for future studies. A primary challenge is the need for further optimization of this compound-based delivery systems to achieve higher and more consistent in vivo efficiency Current time information in Burleigh County, US.. Discrepancies have been observed between in vitro and in vivo results, particularly concerning the optimal content of DSPE-PEG2000-FA for this compound liposomes, where a positive zeta potential in vivo might impede effective folate receptor targeting Current time information in Burleigh County, US.guidetopharmacology.org.

The impact of PEG chain length on cellular uptake is another area requiring further investigation. Studies have indicated that longer PEG chains, such as DSPE-PEG5000, could potentially inhibit folate receptor-mediated uptake by cells, possibly due to a "masking" effect on the ligand guidetopharmacology.org. This suggests a need for meticulous design and optimization of PEGylation strategies to balance stealth properties with targeting efficiency. Furthermore, the optimal formulation of PEG- and FA-PEG-modified liposomes for folate receptor-selective gene silencing appears to differ between in vitro and in vivo transfection, highlighting the complexities of translating laboratory findings to physiological conditions fishersci.se.

Future research opportunities include exploring the potential of this compound in theragnostics, which would involve combining therapeutic and diagnostic capabilities. This would necessitate the development of fluorescently or radiolabeled FA lipoconjugates to enable real-time monitoring and targeted therapy Current time information in Burleigh County, US.. Additionally, while this compound has shown accumulation in the lungs after intravenous injection wikipedia.orgnih.govuni.lu, further studies are needed to understand the mechanisms governing this specific accumulation and to develop strategies for targeted delivery to other organs or specific tumor types, or to leverage this lung accumulation for respiratory disease therapies. The evolving landscape of nucleic acid delivery also suggests avenues for integrating this compound into alternative delivery systems, such as natural or engineered exosomes, which can be modified for tumor-targeted nucleic acid delivery Current time information in Burleigh County, US..

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。